4-Cyanobenzoic acid

Catalog No.
S589413
CAS No.
619-65-8
M.F
C8H5NO2
M. Wt
147.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanobenzoic acid

CAS Number

619-65-8

Product Name

4-Cyanobenzoic acid

IUPAC Name

4-cyanobenzoic acid

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C8H5NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,(H,10,11)

InChI Key

ADCUEPOHPCPMCE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C(=O)O

Solubility

0.01 M

Synonyms

p-Cyanobenzoic Acid; 4-Carboxybenzonitrile; NSC 6306; p-Carboxybenzonitrile; p-Cyanobenzoic Acid;

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)O
4-Cyanobenzoic acid is a type of organic compound that is classified under a group of organic carboxylic acids. Its chemical formula is C8H5NO2, and its systematic name is 4-Carboxybenzonitrile. The compound is a white crystalline powder, which is soluble in water, ethanol, and dimethyl sulfoxide. The compound is also known by other names such as 4-Cyanobenzoate, p-Cyanobenzoic acid, 4-Cyanophenylcarboxylic acid, and 2-Carboxy-4-cyanotoluene.
The synthesis of 4-Cyanobenzoic acid was first reported in 1902 by Gabriel and Irmer. Today, the compound is used in various fields such as pharmaceuticals, agrochemicals, and the synthesis of dyes and pigments.
The physical properties of 4-Cyanobenzoic acid include a melting point that ranges from 223-225°C, a boiling point of 386.4°C, and a density of 1.32 grams per cubic centimeter. The compound has a solubility of 57 g/L in water, 42 g/L in ethanol, and 82 g/L in dimethyl sulfoxide.
The chemical properties of 4-Cyanobenzoic acid include its ability to form hydrogen bonds with other molecules. The compound is also known to be an acidic substance as it can donate an electron pair to an acceptor molecule.
The synthesis of 4-Cyanobenzoic acid can be achieved through several methods such as the Gabriel synthesis, the Sandmeyer reaction, and the Friedel-Crafts acylation reaction. In the Gabriel synthesis method, potassium phthalimide is treated with an alkyl or aryl halide to form an alkyl or aryl phthalimide. The resultant compound is then hydrolyzed using alcohol and acid to form the carboxylic acid derivative.
Characterization of 4-Cyanobenzoic acid can be done through various techniques such as Fourier-transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray crystallography. These techniques help to identify the chemical structure and properties of the compound.
used to detect 4-Cyanobenzoic acid include chromatography techniques such as high-performance liquid chromatography and gas chromatography-mass spectrometry. Spectroscopy techniques such as infrared spectroscopy and ultraviolet-visible spectroscopy are also used for its detection.
The biological properties of 4-Cyanobenzoic acid include its antimicrobial and anti-inflammatory activities. The compound has been shown to inhibit the growth of several bacteria, fungi, and viruses. The compound inhibits the production of nitric oxide, which is a pro-inflammatory mediator.
The toxicity of 4-Cyanobenzoic acid has been evaluated in scientific experiments. The compound has been found to be low in acute toxicity and does not cause any adverse effects in animals. However, prolonged exposure to the compound may cause skin and eye irritation.
4-Cyanobenzoic acid is widely used in scientific experiments in various fields such as drug discovery, agrochemicals, and material science. The compound is used as an intermediate in the synthesis of various drugs such as azalanstat and phenylbutazone.
The current state of research on 4-Cyanobenzoic acid focuses on its properties and applications in various fields. Researchers are exploring the compound's potential in drug discovery and material sciences.
The potential implications of 4-Cyanobenzoic acid in various fields of research and industry include its use as an intermediate in the synthesis of drugs and agrochemicals. The compound can also be used in the production of pigments and dyes.
The limitations of 4-Cyanobenzoic acid include its limited solubility in water, which affects its bioavailability. Further research is needed to explore new methods for synthesizing the compound and increasing its solubility. Future research directions include exploring the compound's potential in drug and material sciences, as well as its use in the production of pigments and dyes.
Other future directions for research include evaluating the compound's toxicity and safety in different environmental conditions. Researchers will need to focus on developing new analytical techniques for detecting and monitoring the compound in various samples, including foods and environmental samples.
Another area of future research is exploring the compound's potential as a natural product. Researchers will need to identify new natural sources of the compound and explore its potential applications in various fields.
In conclusion, 4-Cyanobenzoic acid is an organic compound that has numerous applications in scientific experiments. Researchers must continue to explore the compound's physical, chemical, and biological properties to identify new applications and opportunities for growth. This paper has provided a comprehensive overview of the compound, including its definition and background, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity, and safety in scientific experiments, applications, current state of research, potential implications in various fields of research and industry, and future directions.

XLogP3

1.6

LogP

1.56 (LogP)

UNII

50Z9A3423Z

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.3%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.3%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

619-65-8

Wikipedia

4-cyanobenzoic acid

General Manufacturing Information

Benzoic acid, 4-cyano-: ACTIVE

Dates

Modify: 2023-08-15

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